molecular formula C6H5F3N2O2S B13257670 3-Trifluoromethanesulfonyl-pyridin-4-ylamine

3-Trifluoromethanesulfonyl-pyridin-4-ylamine

Cat. No.: B13257670
M. Wt: 226.18 g/mol
InChI Key: DYZOPCQSFWFPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine involves several steps, typically starting with the appropriate pyridine derivative. One common method includes the reaction of pyridin-4-ylamine with trifluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonyl-pyridin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives .

Scientific Research Applications

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)pyridin-4-amine

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)5-3-11-2-1-4(5)10/h1-3H,(H2,10,11)

InChI Key

DYZOPCQSFWFPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.